

A Comparative Guide to the Synthesis of Methyl (4-hydroxyphenyl)propynoate

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Compound of Interest

Compound Name: Methyl (4-hydroxyphenyl)propynoate

Cat. No.: B1339233

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For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key chemical intermediates is paramount. **Methyl (4-hydroxyphenyl)propynoate** is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two primary synthetic methodologies for this compound: the Sonogashira coupling and the Fischer esterification of (4-hydroxyphenyl)propynoic acid. The selection of a particular method will depend on factors such as desired yield, scalability, and the availability of starting materials.

Disclaimer: Specific experimental data for the synthesis of **methyl (4-hydroxyphenyl)propynoate** is not extensively available in the public domain. The following data and protocols are representative of these reaction types and are intended to provide a comparative framework.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative parameters for the two primary synthesis methods.

Parameter	Sonogashira Coupling	Fischer Esterification
Starting Materials	4-Iodophenol, Methyl propiolate	(4-hydroxyphenyl)propynoic acid, Methanol
Key Reagents	Pd catalyst (e.g., Pd(PPh ₃) ₂ Cl ₂), CuI, Base (e.g., Et ₃ N)	Acid catalyst (e.g., H ₂ SO ₄)
Typical Yield	75-90%	60-80%
Reaction Time	4-12 hours	12-24 hours
Reaction Temperature	Room Temperature to 60°C	Reflux (approx. 65°C)
Scalability	Moderate to High	High
Purification Method	Column Chromatography	Extraction and Distillation/Recrystallization
Key Advantages	High yield, Mild reaction conditions	Cost-effective reagents, Simpler work-up
Key Disadvantages	Expensive catalyst, Potential for side reactions	Longer reaction times, Equilibrium limited

Experimental Protocols

Below are detailed experimental protocols that are representative of the two synthesis methods.

Method 1: Sonogashira Coupling

This method involves the palladium-catalyzed cross-coupling of 4-iodophenol with methyl propiolate.

Materials:

- 4-Iodophenol (1.0 eq)
- Methyl propiolate (1.2 eq)

- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd(PPh}_3)_2\text{Cl}_2$) (0.02 eq)
- Copper(I) iodide (CuI) (0.04 eq)
- Triethylamine (Et_3N) (3.0 eq)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol, $\text{Pd(PPh}_3)_2\text{Cl}_2$, and CuI .
- Add anhydrous THF to dissolve the solids.
- Add triethylamine to the mixture with stirring.
- Slowly add methyl propiolate to the reaction mixture at room temperature.
- Stir the reaction at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford **methyl (4-hydroxyphenyl)propynoate**.

Method 2: Fischer Esterification

This method involves the acid-catalyzed esterification of (4-hydroxyphenyl)propynoic acid with methanol.

Materials:

- (4-hydroxyphenyl)propynoic acid (1.0 eq)
- Methanol (large excess, acts as solvent and reagent)
- Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

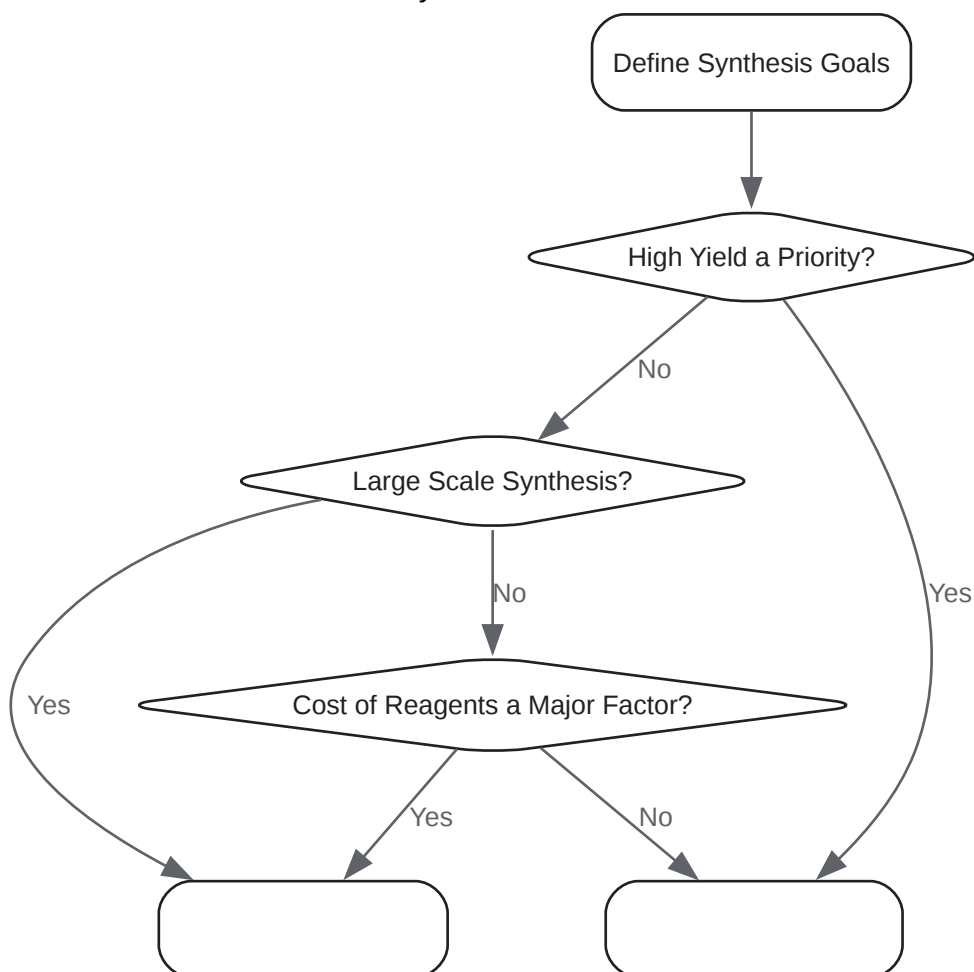
Procedure:

- To a round-bottom flask, add (4-hydroxyphenyl)propynoic acid and a large excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the reaction mixture to reflux (approximately 65°C) for 12-24 hours. The progress of the reaction can be monitored by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
- Remove the excess methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by distillation under reduced pressure or by recrystallization to yield pure **methyl (4-hydroxyphenyl)propynoate**.

Mandatory Visualizations

Logical Workflow for Synthesis Method Selection

Workflow for Synthesis Method Selection

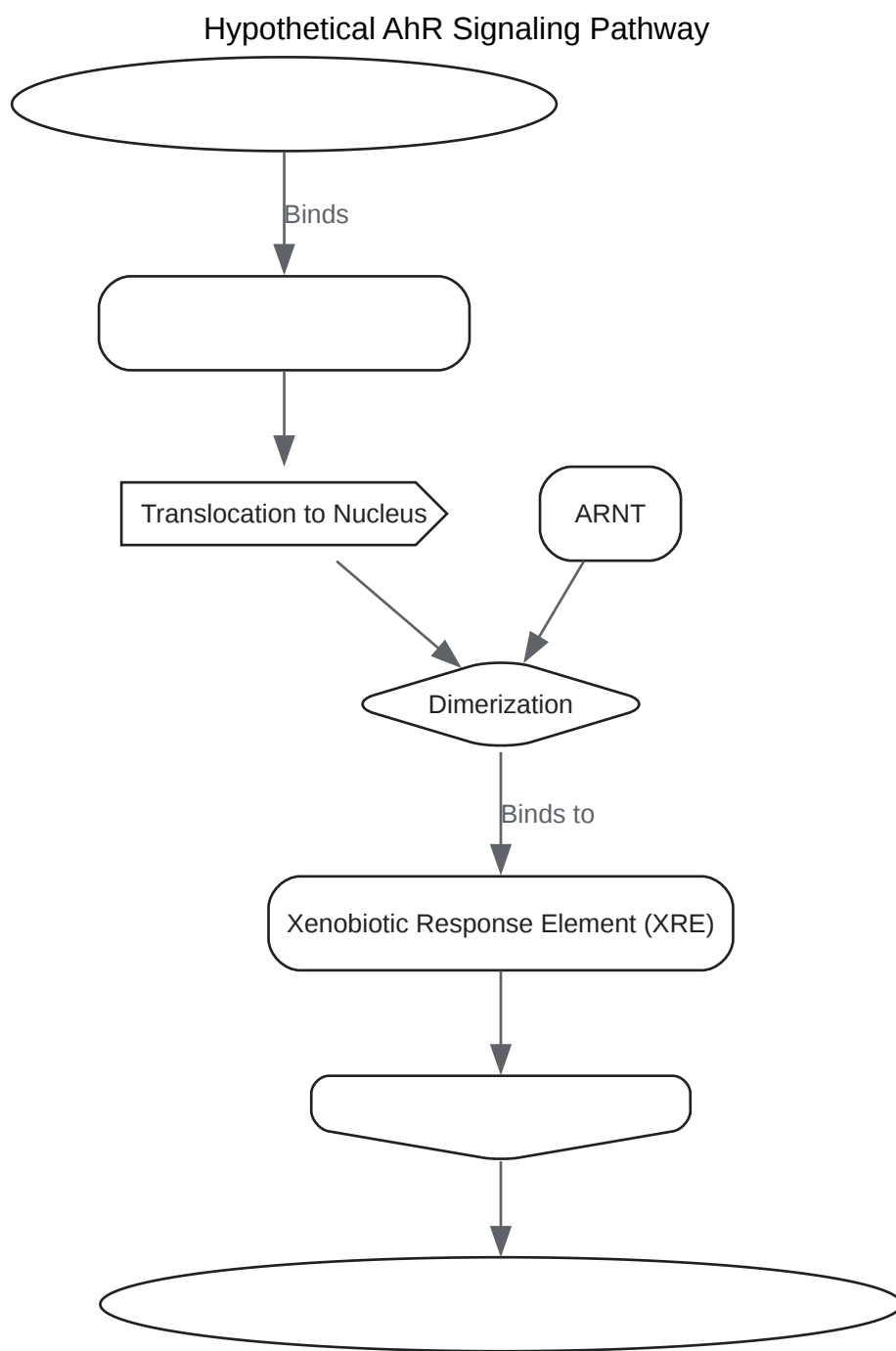


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Caption: A decision-making workflow for selecting the optimal synthesis method.

Plausible Signaling Pathway Involvement

Aromatic compounds like **methyl (4-hydroxyphenyl)propynoate** have the potential to interact with various cellular signaling pathways. One such plausible target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli.



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Caption: A potential signaling cascade initiated by the binding of the target compound to AhR.

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